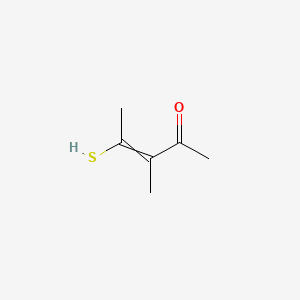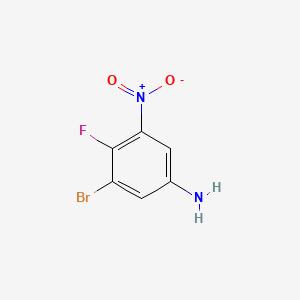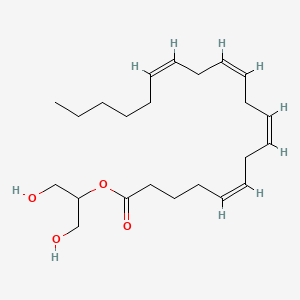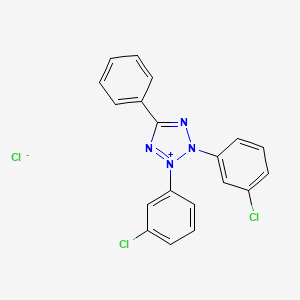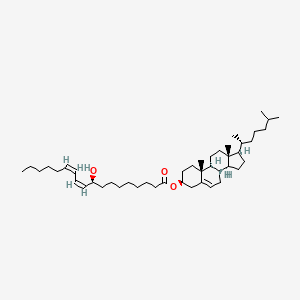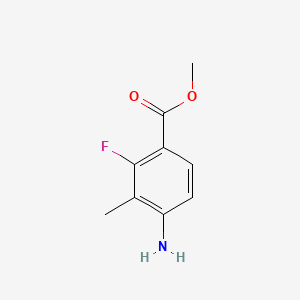![molecular formula C10H13NO4 B594031 7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1261365-94-9](/img/structure/B594031.png)
7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of dioxinopyridine . Dioxinopyridines are a class of organic compounds containing a dioxin ring fused to a pyridine ring . They are used in various applications, including as host materials for organic light-emitting diode (OLED) applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as dihydropyridines can be synthesized through methods like the Hantzsch pyridine synthesis . This involves a multi-component organic reaction between an aldehyde, a β-keto ester, and a nitrogen donor .科学的研究の応用
Chemistry and Catalytic Applications
Synthesis and Properties : Pyridine derivatives, including structures similar to the specified compound, are essential in chemistry for their diverse properties and applications. They serve as ligands in complex compounds, showing significant spectroscopic, structural, and magnetic properties. These compounds are also investigated for their biological and electrochemical activities, suggesting potential for further exploration in catalytic processes and synthesis of complex molecules (Boča, Jameson, & Linert, 2011).
Regioselectivity in Radical Reactions : Studies on the regioselectivity of bromination in unsymmetrical dimethylpyridines reveal the influence of nitrogen in the ring, indicating the deactivating inductive effect. This understanding is crucial for designing synthetic pathways for related compounds, highlighting the intricate balance between structure and reactivity (Thapa, Brown, Balestri, & Taylor, 2014).
Environmental Applications
Photocatalytic Degradation : Research on the photocatalytic degradation of pollutants, including pyridine derivatives, outlines the potential environmental applications. By identifying the intermediate products and understanding the photocatalytic pathways, these compounds could play a role in water treatment and pollution mitigation strategies (Pichat, 1997).
Medicinal and Pharmaceutical Applications
Anticancer Potency of Pyridine-Based Cu(II) Complexes : Pyridine derivatives, when complexed with metals like Cu(II), have shown significant anticancer activities against various cancer cell lines. The review of pyridine-based Cu(II) complexes as potent anticancer agents emphasizes the importance of these compounds in developing new therapeutic agents (Alshamrani, 2023).
Diversity in Drug Applications : Heterocyclic N-oxide molecules, including pyridine derivatives, exhibit significant biological importance. They serve as synthetic intermediates with functionalities vital in drug development, showcasing their medicinal importance in applications like anticancer, antibacterial, and anti-inflammatory activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been found to modulate irak4 , a kinase involved in immune response signaling .
Mode of Action
Similar compounds have been reported to act as modulators of irak4 , suggesting that this compound may interact with its targets to influence their activity.
Biochemical Pathways
Modulation of irak4, as seen in similar compounds , can influence pathways involved in immune response signaling.
Result of Action
Modulation of irak4, as seen in similar compounds , could potentially influence immune response signaling.
特性
IUPAC Name |
7-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-12-10(13-2)7-5-8-9(11-6-7)15-4-3-14-8/h5-6,10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKHIXCZFWYSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=C(N=C1)OCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679111 |
Source


|
| Record name | 7-(Dimethoxymethyl)-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261365-94-9 |
Source


|
| Record name | 1,4-Dioxino[2,3-b]pyridine, 7-(dimethoxymethyl)-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Dimethoxymethyl)-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

